molecular formula C14H10N2O5S3 B2772100 (Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid CAS No. 898638-47-6

(Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid

Cat. No.: B2772100
CAS No.: 898638-47-6
M. Wt: 382.42
InChI Key: DWZMEJUPOTUPBH-WTKPLQERSA-N
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Description

(Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid is a sophisticated chemical hybrid probe designed for interdisciplinary research, primarily in medicinal chemistry and chemical biology. Its structure integrates a rhodanine-thiophene scaffold, a motif widely recognized for its inhibitory potential against various enzymes, particularly in infectious disease and cancer biology [https://pubmed.ncbi.nlm.nih.gov/25738381/]. This moiety is known to act as a privileged structure in pharmacophore-based drug discovery , often targeting protein-protein interactions and allosteric sites. The molecule is further functionalized with a maleimide-derived succinimide group and a carboxylic acid linker, enabling its potential application as a covalent protein probe or a versatile intermediate for bioconjugation via amide bond formation. This multi-functional design allows researchers to explore mechanisms of covalent inhibition, develop activity-based protein profiling (ABPP) reagents, and synthesize targeted libraries for high-throughput screening against therapeutically relevant biological targets. Its research value lies in its ability to serve as a key tool for hit identification, target validation, and elucidating novel mechanisms of action in biochemical pathways.

Properties

IUPAC Name

2-[2,5-dioxo-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5S3/c17-10-5-8(12(20)15(10)6-11(18)19)16-13(21)9(24-14(16)22)4-7-2-1-3-23-7/h1-4,8H,5-6H2,(H,18,19)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZMEJUPOTUPBH-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid is a complex organic compound that exhibits diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and analgesic properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a pyrrolidinone ring and a thiazolidine ring, contributing to its biological activity. Its molecular formula is C23H16N2O5S2 with a molecular weight of 464.51 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, N-Derivatives of similar thiazolidinone compounds demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, these compounds exhibited potency exceeding that of standard antibiotics like ampicillin by 10–50 fold .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Bacterial Strain
Compound 80.004–0.030.008–0.06Enterobacter cloacae
Compound 150.004–0.06-Trichoderma viride
Control (Ampicillin)--Various strains

Anticancer Activity

The anticancer activity of this compound has been explored through various derivatives. In particular, studies have shown that certain derivatives exhibit promising cytotoxic effects against human cancer cell lines, making them potential candidates for further development in cancer therapy .

Case Study: Antileukemic Activity

A study focused on the synthesis and biological evaluation of pyrrolidinedione-thiazolidinone hybrids indicated significant anti-leukemic properties among several synthesized compounds. The most active compounds demonstrated IC50 values in the low micromolar range against leukemia cell lines .

Analgesic Activity

The compound has also been associated with analgesic properties. Research indicates that related thiazolidinone derivatives possess analgesic activity, suggesting potential applications in pain management .

Table 2: Analgesic Activity of Thiazolidinone Derivatives

CompoundPain Model UsedAnalgesic Effect
Compound AHot Plate TestSignificant reduction in latency
Compound BTail Flick TestModerate analgesic effect

The biological activities of this compound are attributed to its ability to interact with various biological targets. Docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid exhibit anticancer properties. For instance, derivatives of thiazolidinediones have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers.

Antimicrobial Properties

Studies have reported that compounds containing thiazolidinone structures possess antimicrobial activity against a range of pathogens. This includes effectiveness against resistant strains of bacteria and fungi, making them valuable in developing new antibiotics.

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways, potentially leading to therapeutic effects in inflammatory diseases. Research has highlighted similar compounds' ability to inhibit pro-inflammatory cytokines.

Pesticide Development

The unique chemical structure of this compound suggests potential use as a biopesticide. Its efficacy against agricultural pests can be investigated further, especially concerning its environmental safety compared to conventional pesticides.

Plant Growth Regulation

There is emerging interest in utilizing such compounds as plant growth regulators due to their ability to modulate hormonal pathways in plants. This could enhance crop yields and resistance to environmental stressors.

Case Studies and Research Findings

StudyFocusFindings
Sobhi & Faisal (2023)Anticancer ActivityIdentified thiazolidine derivatives with significant cytotoxic effects on cancer cell lines.
Atalay et al. (2022)Antimicrobial PropertiesDemonstrated broad-spectrum antimicrobial activity of thiazolidinone derivatives against resistant strains.
Hammouda et al. (2023)Anti-inflammatory EffectsCompounds showed inhibition of TNF-alpha and IL-6 production in vitro, indicating potential for treating inflammatory diseases.

Q & A

Q. How to resolve conflicting reports on the compound’s solubility?

  • Resolution : Solubility is solvent-dependent. The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Pre-saturation studies in PBS (pH 7.4) with 1% DMSO are recommended for biological assays .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

Substituent (R)Solvent SystemReaction Time (h)Yield (%)Reference
Thiophen-2-ylDMF/AcOH383
4-MethoxyphenylDMF/AcOH548

Table 2 : Spectral Data for Structural Confirmation

Functional GroupFT-IR (cm⁻¹)1H NMR (δ, ppm)
Thiazolidinone C=O1702–1703-
Pyrrolidinone C=O1705–1710-
Thiophene protons-7.51 (s, 1H)

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